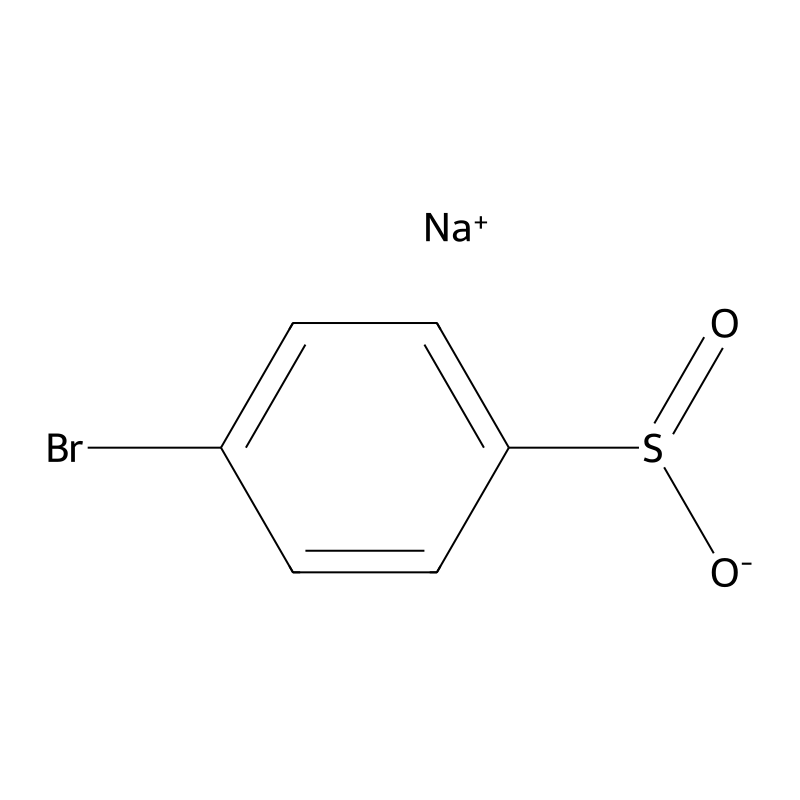Sodium 4-bromobenzenesulfinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Preparation of Unsymmetrical Internal Alkynes and Vinyl Sulfones
Summary: Sodium 4-bromobenzenesulfinate is used in the preparation of unsymmetrical internal alkynes and vinyl sulfones .
Method: This involves a reaction with alkynes using palladium as a catalyst .
Results: The reaction yields unsymmetrical internal alkynes and vinyl sulfones .
Synthesis of 3-[(4-bromophenyl)sulfonyl]propanenitrile
Summary: Sodium 4-bromobenzenesulfinate is used in the synthesis of 3-[(4-bromophenyl)sulfonyl]propanenitrile.
Method: A suspension of sodium 4-bromophenylsulfinate is added to acrylonitrile and acetic acid.
Sodium 4-bromobenzenesulfinate is an organosulfur compound characterized by the presence of a sulfonate group () attached to a 4-bromobenzene moiety. This compound is classified as a sodium sulfonate, which is a type of salt formed from the reaction of sulfonic acid with sodium hydroxide. The molecular formula for sodium 4-bromobenzenesulfinate is , and it features both hydrophilic and hydrophobic properties, making it useful in various chemical applications.
- Nucleophilic Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.
- Oxidation Reactions: Sodium 4-bromobenzenesulfinate can be oxidized to form corresponding sulfone compounds, which have applications in medicinal chemistry.
- Cross-Coupling Reactions: It can be utilized in coupling reactions with various electrophiles, including aryl halides, to form biaryl compounds through palladium-catalyzed processes.
Sodium 4-bromobenzenesulfinate can be synthesized through various methods:
- Direct Sulfonation: The most straightforward method involves the sulfonation of 4-bromobenzenesulfonic acid using sodium hydroxide. This process typically requires controlled conditions to ensure high yields.
- Reactions with Sulfur Dioxide: Sodium 4-bromobenzenesulfinate may also be synthesized via the reaction of 4-bromobenzene with sulfur dioxide in the presence of a base like sodium carbonate or sodium hydroxide.
- Using Sodium Sulfinates: Another approach involves the reaction of sodium sulfinate with brominated aromatic compounds under appropriate conditions to yield sodium 4-bromobenzenesulfinate.
Sodium 4-bromobenzenesulfinate has several applications across different fields:
- Organic Synthesis: It serves as a versatile reagent in organic synthesis for constructing complex molecules.
- Surfactants: Due to its amphiphilic nature, it can be used in formulations as a surfactant or emulsifier.
- Pharmaceuticals: It may act as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring sulfonate functional groups.
- Analytical Chemistry: It can be employed in analytical methods for detecting and quantifying various compounds due to its unique chemical properties.
Sodium 4-bromobenzenesulfinate shares structural similarities with several other organosulfur compounds. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Sodium benzenesulfinate | C₆H₅SO₃Na | Commonly used in organic synthesis and as a surfactant. |
| Sodium p-toluenesulfinate | C₇H₇O₂SNa | Exhibits similar reactivity but with a methyl group. |
| Sodium phenylsulfinate | C₆H₅SO₂Na | Used in similar applications; less bromine substitution. |
| Sodium arylsulfinate | Varies (aryl group varies) | General class; diverse reactivity based on aryl group. |
Uniqueness
Sodium 4-bromobenzenesulfinate is unique due to its bromine substitution at the para position of the benzene ring, which enhances its reactivity compared to other arylsulfinates without halogen substituents. This characteristic allows for selective reactions that may not occur with simpler sulfinates.








